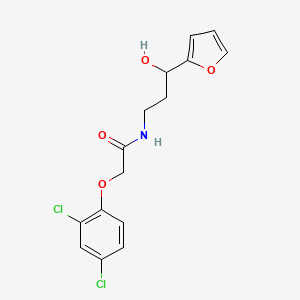

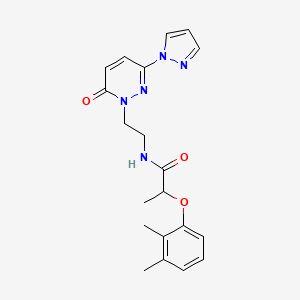

O=C(Ccc(=O)OC(C)(C)C)N1ccc(=CC1)B1OC(C(O1)(C)C)(C)C

説明

The compound O=C(Ccc(=O)OC(C)(C)C)N1ccc(=CC1)B1OC(C(O1)(C)C)(C)C is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Bortezomib and is used in the treatment of multiple myeloma, a type of cancer that affects plasma cells. In addition to its medical applications, Bortezomib has also been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

科学的研究の応用

1. Characterization of Organic Aerosols

A study by Aiken et al. (2008) used a high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS) to quantify the elemental composition of bulk organic aerosols (OA), including atomic oxygen-to-carbon (O/C) ratios. This method characterized the oxidation state of OA and distinguished between primary OA (POA) and secondary OA (SOA) based on O/C ratios. The application was demonstrated in an urban environment, indicating the dynamic nature of aerosol compositions due to primary emissions and photochemical processing (Aiken et al., 2008).

2. Soil Organic Carbon Measurement

Senesi & Senesi (2016) discussed the use of laser-induced breakdown spectroscopy (LIBS) for quantitatively measuring soil organic carbon (OC). This approach addresses the crucial role of accurately determining soil C pools and inventories, which is essential for sustainable management of terrestrial OC and mitigating the impact of increasing CO2 concentration in the atmosphere (Senesi & Senesi, 2016).

3. Elemental Ratio Measurements in Organic Compounds

Canagaratna et al. (2014) evaluated measurements of atomic oxygen-to-carbon (O : C) and other elemental ratios in organic aerosol (OA) particles using the Aerodyne high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS). This study contributed to understanding the sources, chemical evolution, and effects of OA by providing detailed elemental compositions (Canagaratna et al., 2014).

4. Carbon-Oxygen Equilibrium in Graphite

Jakobsson & Óskarsson (1994) studied the fluid system C-O in equilibrium with graphite at high pressures and temperatures. Their experimental results contribute to understanding the interactions in the C-O system under varying conditions, relevant for geological and material science research (Jakobsson & Óskarsson, 1994).

5. Study of C+NO and C+O2 Reactions

Bergeat et al. (1999) conducted a study on the reactions of C+NO and C+O2, providing insights into the chemical kinetics and reaction pathways at the molecular level. This research is significant for understanding fundamental chemical processes involving carbon and oxygen (Bergeat et al., 1999).

6. Isotope Measurements in Airborne Particulate

Huang et al. (2006) developed a method to measure ^13C/^12C ratios of individual carbon fractions in airborne particulate matter. This approach provides new insights into the source characterization and apportionment of ambient particulate matter, with significant implications for environmental and atmospheric studies (Huang et al., 2006).

7. Biogenic Component Estimation in Airborne Particles

Hidy et al. (2004) described a method to estimate the fraction of secondary fine particles from the biogenic component of volatile organic compounds (VOCs) in the atmosphere. This study contributes to understanding the environmental impacts of biogenic and anthropogenic sources on air quality (Hidy et al., 2004).

特性

IUPAC Name |

tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BNO5/c1-17(2,3)24-16(23)9-8-15(22)21-12-10-14(11-13-21)20-25-18(4,5)19(6,7)26-20/h10H,8-9,11-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYXWZZYNKIKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O=C(Ccc(=O)OC(C)(C)C)N1ccc(=CC1)B1OC(C(O1)(C)C)(C)C | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)

![6-Tert-butyl-2-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473580.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)